Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate
Overview
Description
Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate is a chemical compound with the molecular formula C11H11NO7 . It has a molecular weight of 269.21 .
Synthesis Analysis
The synthesis of this compound can be achieved by the alkylation of 4-nitrophenol with ethyl bromo-acetate, followed by selective reduction of the nitro group . Another method involves the use of ultrasound-assisted phase-transfer catalysis, using anhydrous potassium carbonate as a mild solid base .Molecular Structure Analysis
The molecular structure of this compound consists of a nitrophenol group attached to an ethyl acetate group .Physical and Chemical Properties Analysis
This compound has a boiling point of 403.3±45.0 °C and a density of 1.357±0.06 g/cm3 . It also has a molar refractivity of 61.6±0.3 cm3, and a polar surface area of 108 Å2 .Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate and its derivatives serve as key intermediates in the synthesis of various chemical compounds. For instance, Suzuki (1985) demonstrated the synthesis of ethyl 3-alkyl-3-hydroxy-5-nitro-2,3-dihydro-2-benzofurancarboxylates from ethyl 2-acyl-4-nitrophenoxyacetates, highlighting the influence of acyl group structure on the cis and trans isomer formation (Suzuki, 1985). Similarly, Hartenstein and Sicker (1993) explored the catalytic hydrogenation of ethyl 2-nitrophenyl oxalate derivatives, leading to compounds with potential as cyclic hydroxamic acids and lactams, essential for pharmaceutical applications (Hartenstein & Sicker, 1993).
Advanced Synthesis Techniques
Thalluri et al. (2014) illustrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement, facilitating a one-pot, racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids. This approach offers a milder, environmentally friendly alternative for synthesizing these important functional groups, with potential in various chemical and pharmaceutical contexts (Thalluri et al., 2014).
Photocatalytic Applications
Research by Prasad et al. (2012) on the photocatalytic degradation of paraoxon-ethyl, a surrogate for chemical warfare agents, using titania nanoparticulate film, underscores the utility of this compound derivatives in environmental cleanup and detoxification processes. Their study demonstrates the degradation pathway of paraoxon-ethyl under photocatalytic conditions, providing insights into the potential for remediation of hazardous substances (Prasad et al., 2012).
Chemiluminescence Reactions
The synthesis of oxalate esters from 2-nitro-4-alkoxycarbonylphenol and 2-alkoxycarbonyl-4-nitrophenol by Imai et al. (1986) for use in peroxyoxalate chemiluminescence reactions highlights another fascinating application. These reactions, critical for high-sensitivity detection in analytical chemistry, benefit from the properties of these this compound derivatives, offering improved solubility and reaction efficiency (Imai et al., 1986).
Properties
IUPAC Name |
ethyl 2-(4-nitrophenoxy)carbonyloxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO7/c1-2-17-10(13)7-18-11(14)19-9-5-3-8(4-6-9)12(15)16/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMYKBJNYREDMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.